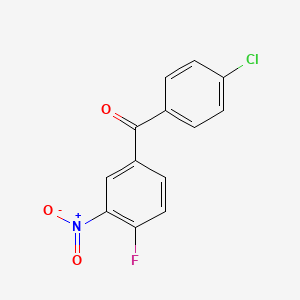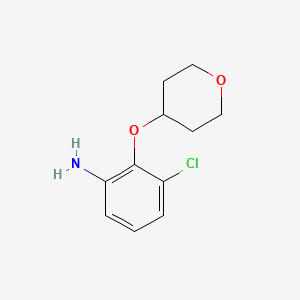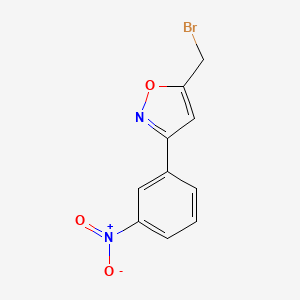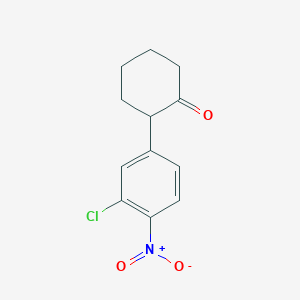
lithium;magnesium;butane;chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lithium;magnesium;butane;chloride is a compound that combines lithium, magnesium, butane, and chloride ions
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of lithium;magnesium;butane;chloride typically involves the reaction of butane with lithium and magnesium in the presence of chloride ions. One common method is the reaction of butyl chloride with lithium and magnesium in an ether solvent. The reaction conditions often require low temperatures and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound can involve the use of large-scale reactors where butyl chloride is reacted with lithium and magnesium under controlled conditions. The process may include steps such as purification and crystallization to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Lithium;magnesium;butane;chloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reaction conditions.
Reduction: It can also undergo reduction reactions, often involving the use of reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where one or more of its components are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure the desired outcomes.
Major Products
The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, oxidation may yield butanol or butanone, while reduction could produce butane or butene.
Scientific Research Applications
Lithium;magnesium;butane;chloride has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and cellular components.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.
Industry: It is used in the production of various industrial chemicals and materials, including polymers and specialty chemicals.
Mechanism of Action
The mechanism by which lithium;magnesium;butane;chloride exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets, leading to changes in cellular processes and biochemical pathways. For example, it may inhibit certain enzymes involved in metabolic pathways or activate receptors that regulate cellular functions.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to lithium;magnesium;butane;chloride include:
- Lithium;magnesium;propane;chloride
- Lithium;magnesium;pentane;chloride
- Lithium;magnesium;hexane;chloride
Uniqueness
This compound is unique due to its specific combination of lithium, magnesium, butane, and chloride ions. This combination imparts distinct chemical properties and reactivity patterns that differentiate it from other similar compounds. For example, the presence of butane in the compound’s structure may influence its solubility and reactivity compared to compounds with different alkane chains.
Properties
Molecular Formula |
C8H18ClLiMg |
|---|---|
Molecular Weight |
181.0 g/mol |
IUPAC Name |
lithium;magnesium;butane;chloride |
InChI |
InChI=1S/2C4H9.ClH.Li.Mg/c2*1-3-4-2;;;/h2*3H,4H2,1-2H3;1H;;/q2*-1;;+1;+2/p-1 |
InChI Key |
BSCQOKMJZTUXHZ-UHFFFAOYSA-M |
Canonical SMILES |
[Li+].CC[CH-]C.CC[CH-]C.[Mg+2].[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Bromo-5-(tert-butyl)benzo[b]thiophene](/img/structure/B12085025.png)


![1-[1-(3-Bromophenyl)ethyl]azetidine](/img/structure/B12085055.png)


![2-{[(Benzyloxy)carbonyl]amino}-5,5-dimethylhexanoic acid](/img/structure/B12085072.png)
![N-[4-(2-aminoethoxy)phenyl]methanesulfonamide](/img/structure/B12085076.png)
![5-Bromo-2-chloro-N-[(oxan-4-yl)methyl]aniline](/img/structure/B12085077.png)

![1,4,5,6-Tetrahydropyrrolo[1,2-B]pyrazol-2-one](/img/structure/B12085084.png)


